molecular formula C9H13N3 B2379357 2-cyclopropyl-N,N-dimethylpyrimidin-4-amine CAS No. 2195811-53-9

2-cyclopropyl-N,N-dimethylpyrimidin-4-amine

Cat. No.: B2379357
CAS No.: 2195811-53-9
M. Wt: 163.224
InChI Key: ZAYVAQBGSLDXOW-UHFFFAOYSA-N
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Description

2-cyclopropyl-N,N-dimethylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N,N-dimethylpyrimidin-4-amine typically involves the reaction of cyclopropylamine with a pyrimidine derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N,N-dimethylpyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like ether.

    Substitution: Halogens, nucleophiles; reactions are performed in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

2-cyclopropyl-N,N-dimethylpyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-N,N-dimethylpyridin-4-amine
  • 2-cyclopropyl-N,N-dimethylpyrimidin-2-amine
  • 2-cyclopropyl-N,N-dimethylpyrimidin-6-amine

Uniqueness

2-cyclopropyl-N,N-dimethylpyrimidin-4-amine is unique due to its specific structural features and reactivity. The presence of the cyclopropyl group and the dimethylamino substituents confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-cyclopropyl-N,N-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-12(2)8-5-6-10-9(11-8)7-3-4-7/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYVAQBGSLDXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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